molecular formula C17H19N3O5S2 B2472373 N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide CAS No. 321579-89-9

N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide

Cat. No.: B2472373
CAS No.: 321579-89-9
M. Wt: 409.48
InChI Key: AMSWVTXZOGJRON-UHFFFAOYSA-N
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Description

N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is a complex organic compound with the molecular formula C17H19N3O5S2 This compound is characterized by its unique structure, which includes a fluorene core substituted with hydroxyimino and disulfonamide groups

Preparation Methods

The synthesis of N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:

    Formation of the fluorene core: This can be achieved through cyclization reactions involving suitable aromatic precursors.

    Introduction of the hydroxyimino group: This step involves the reaction of the fluorene core with hydroxylamine derivatives under controlled conditions.

    Ethylation: The final step involves the ethylation of the nitrogen atoms to obtain the desired N2,N7-diethyl derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydroxyimino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide groups, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism of action of N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. The sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. The overall effect of the compound depends on its ability to modulate these molecular interactions.

Comparison with Similar Compounds

N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide can be compared with other similar compounds, such as:

    N2,N7-diethyl-9-oxo-9H-2,7-fluorenedisulfonamide: This compound lacks the hydroxyimino group, which may result in different chemical and biological properties.

    N2,N7-dimethyl-9-(dicyanomethylene)-4,5-dinitro-9H-2,7-fluorenedisulfonamide: This compound has different substituents on the fluorene core, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-N,7-N-diethyl-9-hydroxyiminofluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S2/c1-3-18-26(22,23)11-5-7-13-14-8-6-12(27(24,25)19-4-2)10-16(14)17(20-21)15(13)9-11/h5-10,18-19,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSWVTXZOGJRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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